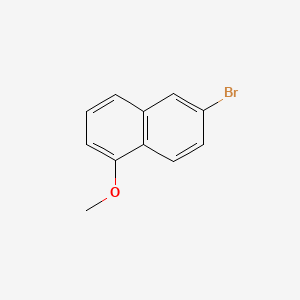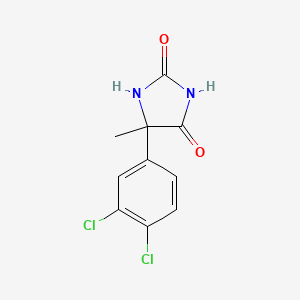
6-Bromo-1-methoxynaphthalene
Übersicht
Beschreibung
6-Bromo-1-methoxynaphthalene is a chemical compound that has garnered attention due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound's derivatives and related structures have been explored for various biological activities, including anti-cancer and anti-inflammatory properties, as well as for their utility in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) analysis.
Synthesis Analysis
The synthesis of this compound and its derivatives involves several chemical reactions, including palladium-catalyzed reactions, regioselective additions, and carbonylation processes. For instance, a practical method for synthesizing a precursor to the anti-inflammatory agent naproxen involves ethynylation of 2-bromo-6-methoxynaphthalene, followed by a series of reactions including addition of HX to the triple bond and Pd-catalyzed carbonylation . Additionally, an efficient synthesis using tetramethylammonium chloride as a methylating agent has been reported, which is considered environmentally friendly compared to traditional methods .
Molecular Structure Analysis
The molecular structure of 2-bromo-6-methoxynaphthalene has been studied using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. Vibrational wavenumbers were calculated and assigned using Potential Energy Distribution (PED), and the stability of the molecule was inferred from the HOMO-LUMO energy gap of 4.208 eV. The reactive sites of the molecule were predicted using Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations, which help in identifying electrophilic and nucleophilic areas .
Chemical Reactions Analysis
The compound 2-bromoacetyl-6-methoxynaphthalene has been utilized as a fluorescent labeling reagent for HPLC analysis of carboxylic acids. It reacts with carboxylic acids to form fluorescent esters, which can be separated and detected using reversed-phase HPLC . This demonstrates the compound's reactivity and its potential use in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The electronic properties and global parameters, such as the HOMO-LUMO energy values, provide insights into the stability and reactivity of the molecule. The low binding energy observed in molecular docking studies suggests that the compound could be modified as a drug, particularly for treating cancer due to its anti-cancer activities . The fluorescence properties of its derivatives also highlight its potential in analytical chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
6-Bromo-1-methoxynaphthalene serves as an important intermediate in the synthesis of various pharmaceutical agents. Xu and He (2010) highlighted its role in the preparation of non-steroidal anti-inflammatory agents, including nabumetone and naproxen. They focused on developing an efficient synthesis method using environmentally benign substitutes for hazardous methylating agents (Wei-Ming Xu & Hong-Qiang He, 2010).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound has been used as a pre-chromatographic fluorescent labeling reagent for the high-performance liquid chromatographic (HPLC) analysis of bile acids in pharmaceuticals, as described by Cavrini et al. (1993). This method allows for the determination of acids like ursodeoxycholic and chenodeoxycholic in their pharmaceutical forms (V. Cavrini et al., 1993).
Potential in Cancer Treatment
A significant application of this compound is in cancer research. Saji et al. (2021) conducted a detailed spectroscopic analysis and found that the compound might have potential as an anti-cancer drug due to its ability to exhibit anti-cancer activities, as demonstrated in molecular docking studies (Rinnu Sara Saji et al., 2021).
Use in Cosmetic Analysis
Gatti et al. (1995) utilized this compound for the fluorescent labeling of dicarboxylic acids in cosmetics, aiding in the quality control of complex cosmetic formulations containing compounds like azelaic acid and meglutol (R. Gatti et al., 1995).
Synthesis of Other Chemical Compounds
The compound is used in the synthesis of various other chemical entities. For instance, Alder et al. (1999) described the conversion of 6-Bromo-2-methoxynaphthalene into 6-diphenylphosphanyl-2-methoxynaphthalene as part of a process to synthesize azo-containing tertiary phosphines (M. Alder et al., 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
Brominated compounds like 6-bromo-1-methoxynaphthalene are often used in organic synthesis, particularly in reactions like the suzuki–miyaura coupling . This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling, brominated compounds typically undergo oxidative addition with palladium catalysts . This involves the formation of a new palladium-carbon bond, with the bromine atom being displaced .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound would be involved in carbon-carbon bond-forming reactions . The downstream effects of these reactions would depend on the specific substrates and products involved.
Pharmacokinetics
Its molecular weight (2371 g/mol) suggests that it could potentially be absorbed and distributed in the body. The compound’s bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
As a brominated compound, it could potentially be involved in various organic reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point is 324.7°C at 760 mmHg , suggesting that it is stable under normal atmospheric conditions but can be volatilized at high temperatures. Furthermore, its reactivity in Suzuki–Miyaura coupling reactions can be affected by the presence of palladium catalysts and organoboron reagents .
Eigenschaften
IUPAC Name |
6-bromo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSSNLRBLWLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203325 | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54828-63-6 | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54828-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054828636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)










